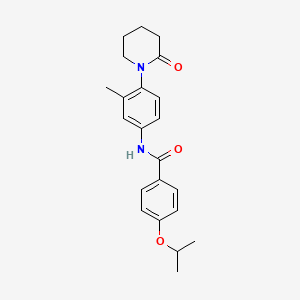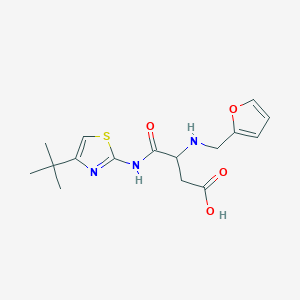
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine, also known as Fmoc-Asn(Trt)-OH, is a chemical compound used in scientific research for various purposes. The compound has gained attention due to its unique properties and the potential it holds for future research.
Mecanismo De Acción
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH does not have a specific mechanism of action, but its properties make it a useful tool for studying the structure and function of proteins and peptides. The compound can be used to modify the properties of peptides and proteins, such as their stability, solubility, and bioactivity.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH does not have any biochemical or physiological effects on its own. However, it can be used to create peptides and proteins with specific properties that can have biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used to create peptides and proteins with specific properties, making it a useful tool for studying the structure and function of proteins and peptides. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH has some limitations. It is a relatively expensive compound, which can limit its use in some labs. Additionally, the synthesis of peptides and proteins using N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH can be time-consuming and require specialized equipment.
Direcciones Futuras
There are several future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH in scientific research. One potential application is the synthesis of glycopeptides for use in drug development. The thiazole and furan rings in N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH can act as glycosylation sites, which can be used to create glycopeptides with specific properties. Another potential application is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH in the synthesis of protein-based materials for use in tissue engineering and regenerative medicine. The unique properties of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH make it a promising tool for the development of new materials with specific properties.
Métodos De Síntesis
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH involves the reaction of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine-OH with Trityl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH, which is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. The compound is particularly useful for the synthesis of glycopeptides due to the presence of the thiazole and furan rings, which can act as glycosylation sites.
Propiedades
IUPAC Name |
4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)12-9-24-15(18-12)19-14(22)11(7-13(20)21)17-8-10-5-4-6-23-10/h4-6,9,11,17H,7-8H2,1-3H3,(H,20,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQDDVZZYFDHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride](/img/structure/B3010831.png)
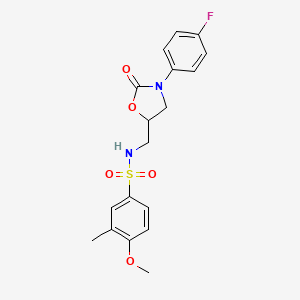
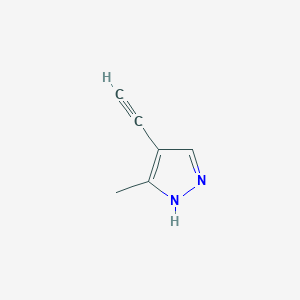
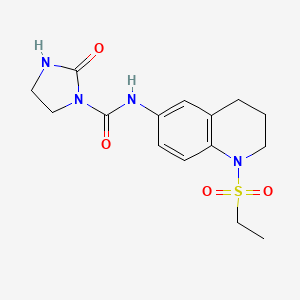
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)
![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)



![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)
